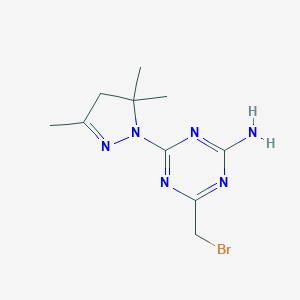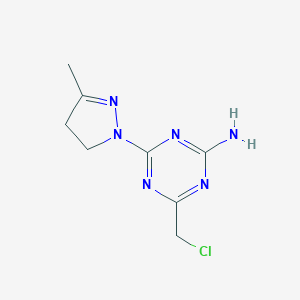
N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine, also known as MDL-72527, is a chemical compound that has been widely used in scientific research. It belongs to the family of dithiolene compounds, which are known for their unique electronic and redox properties. MDL-72527 has been studied for its potential applications in various fields, including organic electronics, catalysis, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine is not fully understood. However, it is believed that the dithiolene moiety of this compound plays a crucial role in its electronic and redox properties. The dithiolene moiety is known to undergo reversible oxidation and reduction, which allows this compound to exhibit excellent electron-transport properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. Additionally, it has been shown to exhibit excellent stability under various conditions, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine in lab experiments is its excellent electron-transport properties. This makes it a potential candidate for use in various electronic and optoelectronic devices. Additionally, its excellent catalytic activity and mechanical and thermal properties make it a potential candidate for use in various chemical and materials science applications. However, one of the main limitations of using this compound in lab experiments is its low solubility in common solvents. This can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for the study of N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine. One potential direction is the development of new synthesis methods that can improve the overall yield and purity of this compound. Another potential direction is the study of its potential applications in biomedical research, such as drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine can be synthesized using a simple two-step procedure. The first step involves the reaction of 4-methylphenylamine with carbon disulfide to form 4-methylphenyldithiocarbamate. The second step involves the reaction of 4-methylphenyldithiocarbamate with phenyldithiocarbamate to form this compound. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N-(5-phenyl-3H-1,2-dithiol-3-ylidene)amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in organic electronics. It has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound has also been studied for its potential applications in catalysis. It has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitroarenes. Additionally, this compound has been studied for its potential applications in materials science. It has been shown to exhibit excellent mechanical and thermal properties, making it a potential candidate for use in high-performance materials.
Propriétés
Formule moléculaire |
C16H13NS2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-5-phenyldithiol-3-imine |
InChI |
InChI=1S/C16H13NS2/c1-12-7-9-14(10-8-12)17-16-11-15(18-19-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
WYHCSGVATPSXOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


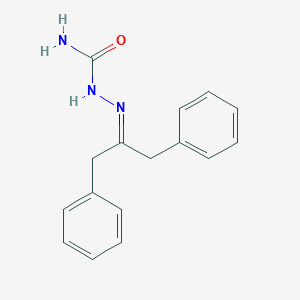
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
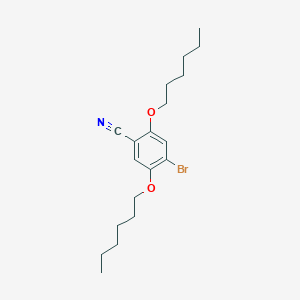
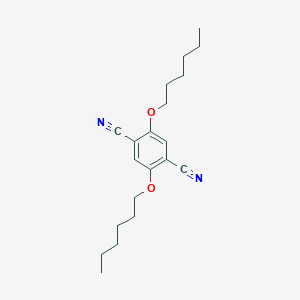
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
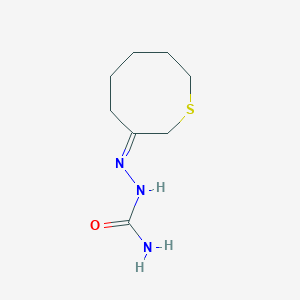
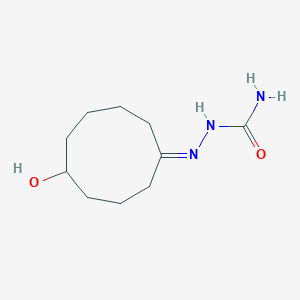
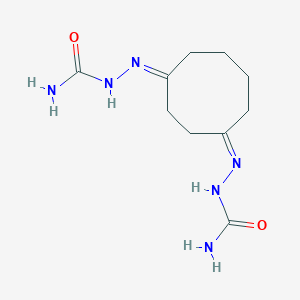
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
